molecular formula C14H25N3O2 B3000885 N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2094582-11-1

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B3000885
CAS No.: 2094582-11-1
M. Wt: 267.373
InChI Key: KBCWJERAMPPBMS-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with methyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2,4,5-trimethylpiperazine with an appropriate acylating agent to form the intermediate, followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]acetamide
  • N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]butanamide

Uniqueness

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the prop-2-enamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-6-13(18)16(7-2)10-14(19)17-9-11(3)15(5)8-12(17)4/h6,11-12H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWJERAMPPBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(N(CC1C)C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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